(R)-2-Methylbutanoic acid
Description
Properties
IUPAC Name |
(2R)-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8091536 | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32231-50-8 | |
| Record name | (-)-2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHO
- Molecular Weight : Approximately 102.13 g/mol
- Chirality : Exists as two enantiomers, (R) and (S), with distinct biological interactions.
Chemistry
(R)-2-Methylbutanoic acid serves as a critical building block in organic synthesis. It is utilized in various chemical reactions including:
- Oxidation : Can be oxidized to form various products.
- Reduction : Reduced to (R)-2-methylbutanol using lithium aluminum hydride.
- Substitution : The carboxyl group can be substituted to form acyl chlorides, esters, and amides.
Biology
The compound plays a vital role in metabolic pathways related to branched-chain amino acids, particularly leucine. It is involved in:
- Energy Metabolism : Acts as a substrate in muscle tissues for energy production.
- Gut Microbiota Interaction : Functions as a metabolite influencing gut health and immune responses.
Medicine
Research is ongoing into the therapeutic potential of this compound:
- Metabolic Disorders : Studies indicate its role in conditions like 3-oxothiolase deficiency, characterized by elevated organic acids in urine . Case Study : A patient with severe ketoacidosis showed abnormal levels of 2-methyl-3-hydroxybutyrate, leading to further investigations into metabolic pathways involving this compound .
Industry
In the flavor and fragrance sector, this compound is valued for its unique odor profile:
-
Flavor Additives : Used in food products due to its pungent cheesy scent, contrasting with the fruity aroma of its (S) counterpart .
Application Area Description Food Industry Flavoring agent due to its distinctive odor Fragrance Industry Component in perfumes and scented products
Metabolic Pathways
This compound is primarily metabolized through pathways involving branched-chain amino acids. Its degradation products are significant biomarkers for certain metabolic disorders.
- Key Metabolic Functions :
- Energy production through substrate utilization.
- Interaction with enzymes such as 3-oxothiolase, crucial for fatty acid metabolism.
Enzymatic Interactions
The compound interacts with specific enzymes that modulate various metabolic processes:
Mechanism of Action
The mechanism of action of ®-2-Methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Metabolic Pathways: It is metabolized in the body through pathways involving branched-chain amino acids.
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes, influencing their activity and function .
Comparison with Similar Compounds
Structural Isomers: 3-Methylbutanoic Acid (Isovaleric Acid)
Key Differences :
Functional Context :
- Both compounds are microbial volatile organic compounds (VOCs) produced by bacteria like Bacillus subtilis and Escherichia coli . However, their abundance varies: B. subtilis produces both acids, while E. coli favors 2-methylbutanoic acid .
- In fermented foods, 3-methylbutanoic acid dominates in cheese and soybean paste, whereas 2-methylbutanoic acid is more prevalent in alcoholic beverages .
Straight-Chain Analog: Butanoic Acid
Key Differences :
Functional Context :
- Branched-chain acids like 2-methylbutanoic acid have significantly lower ATVs, making them more potent aroma contributors despite their structural similarity to butanoic acid .
Enantiomeric Comparison: (S)-2-Methylbutanoic Acid
Key Differences :
| Property | This compound | (S)-2-Methylbutanoic Acid |
|---|---|---|
| Odor Profile | Pheromonal (insect-specific) | Fruity, sweet |
| Analytical Challenges | Co-elutes with 3-methylbutanoic acid in GC | Same as (R)-form |
Functional Context :
- Enantiomeric ratios influence flavor profiles in foods. For example, (S)-2-methylbutanoic acid enhances fruitiness in spirits, while the (R)-form is biologically inactive in such contexts .
Related Fusel Acids: 2-Phenylethanol and Isobutyric Acid
Key Differences :
Functional Context :
- Fusel acids and alcohols often co-occur in fermented products, contributing to complex aromas. For instance, 2-phenylethanol and 2-methylbutanoic acid synergize in sourdough bread .
Data Tables
Table 1: Comparative Properties of 2-Methylbutanoic Acid and Analogues
Table 2: Microbial Production in Bacterial Isolates
| Bacteria | Dominant VOCs |
|---|---|
| Bacillus subtilis | 2-Methylbutanoic acid, 3-methylbutanoic acid |
| Escherichia coli | 2-Methylbutanoic acid, 2,5-dimethylpyrazine |
| Soil Bacteria | 3-Methyl-1-butanol, phenylethyl alcohol |
Research Findings and Implications
- Enantiomeric Specificity : The (R)-enantiomer’s role in insect communication highlights its ecological significance, whereas the (S)-form is critical in food flavoring .
- Analytical Challenges: Co-elution of 2- and 3-methylbutanoic acids in gas chromatography complicates their detection, necessitating advanced chiral columns or derivatization .
- Industrial Relevance: Enzymatic synthesis of enantiopure 2-methylbutanoic acid (e.g., chemoenzymatic cascades) is a growing field for pharmaceutical and fragrance industries .
Biological Activity
(R)-2-Methylbutanoic acid, also known as (R)-2-methylbutyric acid, is a branched-chain fatty acid with significant biological activity. It is primarily recognized for its role in metabolic pathways and interactions with biological systems. This article explores its biological activity, mechanisms of action, and implications in health and disease.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : Approximately 102.13 g/mol
- Chirality : The (R)-configuration of 2-methylbutanoic acid distinguishes it from its (S)-enantiomer, leading to unique biological interactions .
Metabolic Pathways
This compound is metabolized primarily through pathways involving branched-chain amino acids, particularly leucine. It plays a crucial role in energy metabolism and signaling pathways within the body. The compound is produced during the degradation of isoleucine and can influence various metabolic processes.
Key Metabolic Functions:
- Energy Production : Acts as a substrate for energy metabolism in muscle tissues.
- Gut Microbiota Interaction : Serves as a metabolite for gut bacteria, influencing gut health and immune responses .
The biological activity of this compound involves interaction with specific molecular targets:
- Enzymatic Interactions : It interacts with enzymes involved in metabolic processes, such as 3-oxothiolase, which is crucial for branched-chain fatty acid metabolism. Deficiencies in this enzyme can lead to metabolic disorders characterized by elevated levels of organic acids in urine .
- Receptor Modulation : The compound may modulate receptor activities that influence cellular signaling pathways related to inflammation and energy homeostasis .
Clinical Implications
Recent studies have demonstrated the potential cardiovascular benefits of this compound. In one study involving patients undergoing hemodialysis, circulating levels of this compound were negatively associated with several cardiovascular-specific proteins, indicating a possible protective role against cardiovascular diseases .
Table 1: Association of this compound with Cardiovascular Proteins
| Protein Name | Association Type | Statistical Significance |
|---|---|---|
| Kidney Injury Molecule 1 | Negative | p < 0.001 |
| C-C Motif Chemokine 17 | Negative | p < 0.001 |
| Pulmonary Surfactant-Associated Protein D | Negative | p < 0.001 |
| Serine/Threonine-Protein Kinase 4 | Positive | p < 0.05 |
| Caspase-3 | Positive | p < 0.05 |
This table summarizes the associations found between this compound levels and specific proteins involved in cardiovascular health.
Case Study: Metabolic Disorders
A notable case study highlighted a patient exhibiting severe ketoacidosis due to a deficiency in 3-oxothiolase, where elevated levels of 2-methyl-3-hydroxybutyrate were detected. This condition emphasizes the importance of this compound in metabolic pathways and its implications for diagnosing metabolic disorders .
Chemical Reactions Analysis
Esterification Reactions
(R)-2-Methylbutanoic acid readily undergoes acid-catalyzed esterification with alcohols. A notable example is its reaction with racemic butan-2-ol:
| Reaction Components | Products Formed | Stereochemical Outcome |
|---|---|---|
| This compound + (R/S)-butan-2-ol | 1-Methyl propyl-2-methylbutanoate (diastereomers) | Retention of chirality at the acid's α-carbon |
This reaction proceeds via protonation of the carbonyl oxygen, forming a carbocation intermediate. The racemic alcohol generates two distinct esters due to stereochemical interactions .
Oxidation and Reduction
The compound participates in redox reactions, influenced by its branched alkyl chain and chiral center:
Oxidation
-
Reagents : KMnO₄ (acidic), CrO₃
-
Products : Ketones or dicarboxylic acids depending on conditions .
-
Mechanism : Cleavage of the β-carbon bond under strong oxidizing conditions.
Reduction
-
Reagents : LiAlH₄, NaBH₄
Substitution Reactions
The carboxylic acid group undergoes nucleophilic substitution:
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ | (R)-2-Methylbutanoyl chloride | Intermediate for esters/amides |
| NH₃ (anhydrous) | (R)-2-Methylbutanamide | Pharmaceutical precursors |
Hydroformylation Process
A patented two-stage method produces high-purity this compound :
-
Stage 1 : But-1-ene reacts with syngas (CO/H₂) using Rh catalysts to yield pentanal isomers.
-
Stage 2 : Residual but-2-ene undergoes hydroformylation, followed by oxidation and distillation.
| Parameter | Condition |
|---|---|
| Temperature | 80–120°C |
| Pressure | 10–30 bar |
| Catalyst | Rhodium complexes |
| Purity Achieved | >99.8% (3-methylbutyric acid <0.2%) |
Enzymatic Resolution
Racemic mixtures of 2-methylbutanoic acid are resolved using lipases:
| Step | Conditions | Outcome |
|---|---|---|
| Hydrolysis with Novozym435 | 40°C, 200 rpm, 1 hour | (R)-enantiomer (ee >95%) |
| Acidification | HCl (pH 1.0), diethyl ether extraction | Isolation of this compound |
Grignard Reaction Derivatives
The compound is synthesized via carboxylation of Grignard reagents:
Biological Interactions
This compound modulates metabolic pathways:
-
Targets : Branched-chain amino acid enzymes (e.g., 3-oxothiolase) .
-
Role : Reduces BMP-6 expression (β = −1.00, p < 0.001), implicating vascular health .
Comparative Reactivity
| Property | This compound | (S)-Enantiomer |
|---|---|---|
| Odor Profile | Pervasive, cheesy | Sweet, fruity |
| Enzymatic Hydrolysis Rate | Faster (lipase preference) | Slower |
| Metabolic Activity | Modulates BMP-6 | Not reported |
Preparation Methods
Biphasic Hydroformylation of Butenes
The industrial-scale synthesis of (R)-2-methylbutanoic acid begins with hydroformylation of linear butenes (but-1-ene, cis-/trans-but-2-ene) using rhodium catalysts under biphasic conditions. Aqueous-organic phase separation simplifies catalyst recovery, while reaction parameters are optimized to minimize 3-methylbutanal byproducts:
| Parameter | Condition |
|---|---|
| Temperature | 80–120°C |
| Pressure | 10–30 bar |
| Catalyst | Rhodium complexes (e.g., Rh(acac)) |
| Solvent | Pentanal trimers + organic phase |
| Selectivity | 85–92% to 2-methylbutanal |
The resultant pentanal mixture undergoes fractional distillation to isolate 2-methylbutanal, though residual 3-methylbutanal (≥0.2 wt%) persists due to similar boiling points.
Oxidative Purification and Distillation
Post-distillation, 2-methylbutanal undergoes sequential reactions to enhance purity:
-
Formaldehyde Condensation :
-
2-Methylbutanal reacts with formaldehyde under basic conditions, forming hydroxymethyl derivatives.
-
Reaction :
-
Byproducts (3-methyl derivatives) are selectively hydrogenated.
-
-
Oxidation to Carboxylic Acid :
Enzymatic Resolution via Lipase Catalysis
Two-Step Hydrolytic Process
A patented two-step enzymatic method resolves racemic 2-methylbutanoic acid esters using immobilized lipases:
Step 1: Ester Hydrolysis
-
Conditions :
Parameter Value Lipase Novozym435 Temperature 40°C Agitation 200 rpm Reaction Time 1 hour Substrate Racemic ethyl ester -
Outcome :
Step 2: Acidification and Extraction
Chirality Retention Mechanisms
Lipase selectivity arises from steric complementarity in the active site. Molecular dynamics simulations reveal that Novozym435 preferentially binds the (R)-ester due to hydrogen bonding with Thr40 and hydrophobic interactions with Leu144. This kinetic resolution achieves a selectivity factor (E) >200, ensuring high ee.
Chiral Template-Assisted Surface Reactions
| Template | Enantiomeric Ratio (Re) | Mechanism |
|---|---|---|
| 2-Butoxide | 1.7 | Van der Waals interactions |
| 2-Methylbutanoate | 1.0 (no selectivity) | Free azimuthal rotation of -COOH |
| 2-Aminobutanoate | 1.7 | Rigid NH-Pd bonding prevents rotation |
This highlights the necessity of rigid chiral centers for asymmetric induction, informing catalyst design for this compound derivatives.
Comparative Analysis of Preparation Methods
| Method | Purity (ee) | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Hydroformylation | >99.8% | 78–85 | High | Industrial |
| Enzymatic | 92.2–95.0% | 65–70 | Moderate | Pilot-scale |
| Chiral Templates | N/A | N/A | Low | Experimental |
-
Hydroformylation dominates for bulk production but requires costly Rh catalysts.
-
Enzymatic Resolution suits niche applications needing high ee but faces substrate inhibition limitations.
-
Chiral Templates remain exploratory, with potential for asymmetric hydrogenation catalysts.
Q & A
Q. What are the primary synthetic routes for enantiomerically pure (R)-2-methylbutanoic acid, and how are chiral purity and yield optimized?
Methodological Answer:
- Chemical Synthesis : this compound is synthesized via reduction of its corresponding chiral acid chloride or ester. For example, this compound (>99% e.e.) is prepared by reducing the acid with LiAlH4 in dry Et2O, followed by quenching and purification .
- Biosynthetic Derivation : Enzymatic resolution using L-isoleucine as a precursor. Nitrous acid deamination of L-isoleucine generates this compound with high stereochemical fidelity .
- Optimization : Chiral GC or HPLC is used to confirm enantiomeric purity (>99% e.e.) . Yield is maximized by controlling reaction temperature (0–25°C) and stoichiometric ratios of reducing agents (e.g., LiAlH4 in excess) .
Q. How is this compound quantified in complex biological matrices like fecal samples, and what are common analytical pitfalls?
Methodological Answer:
- SPME-GC/MS : Solid-phase microextraction (SPME) with a CAR/PDMS fiber is used to isolate short-chain fatty acids (SCFAs) from aqueous matrices (pH 2.0). Quantification via GC/MS reveals concentrations in the range of 0.9–1.6% of total SCFAs in mouse fecal samples .
- Pitfalls :
- Temporal Variability : Concentrations fluctuate with fecal collection time (e.g., higher levels at 4 hours vs. later timepoints; p < 0.05) .
- Matrix Effects : Co-elution with acetic/propionic acid requires selective ion monitoring (SIM) to avoid false positives .
Q. How does the stereochemistry of 2-methylbutanoic acid influence its role in pheromone biosynthesis, and what experimental approaches validate chiral specificity?
Methodological Answer:
- Pheromone Synthesis : this compound is a precursor for (R)-2-methylbutan-1-ol, a pheromone in arthropods. Chiral GC analysis confirms that only the (R)-enantiomer is incorporated into bioactive compounds, as shown in Journal of Economic Entomology .
- Validation :
- Chiral Stationary-Phase GC : Resolves enantiomers to confirm e.e. >99% .
- Biological Assays : Synthetic (R)-enantiomer elicits behavioral responses in target species, while the (S)-form is inactive .
Q. What are the photodegradation pathways of clinofibrate involving this compound, and how are degradation products structurally characterized?
Methodological Answer:
- Photodegradation Mechanism : UV irradiation of clinofibrate in aqueous media eliminates this compound, forming photoproducts like 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid .
- Structural Characterization :
- LC/MS/MS : Identifies fragment ions (e.g., m/z 191 from elimination of 2-methylbutanoic acid) .
- HPLC Stability Profiling : Degradation kinetics show clinofibrate fully degrades after 14 days, while photoproducts persist .
Q. How do contradictory data on 2-methylbutanoic acid’s biological concentration arise, and what statistical methods reconcile these discrepancies?
Methodological Answer:
- Source of Variability : Temporal changes in SCFA production (e.g., 4-hour vs. 24-hour fecal collections) and matrix interference (e.g., co-eluting acids) .
- Statistical Reconciliation :
- ANOVA with Tukey’s HSD : Identifies significant temporal differences (p < 0.05) .
- Coefficient of Variation (CV%) : High CV% (>15%) in late-collection samples indicates reduced reliability, necessitating standardized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
